molecular formula C39H69O8P B595876 Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate CAS No. 17966-17-5

Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate

Cat. No.: B595876
CAS No.: 17966-17-5
M. Wt: 696.947
InChI Key: OBXRDFNCKFWKNY-UCEXZFFASA-N
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Description

Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two linoleic acid residues esterified to a glycerol backbone, with a phosphate group attached. The presence of linoleic acid, a polyunsaturated fatty acid, imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate typically involves the esterification of glycerol with linoleic acid, followed by phosphorylation. The process can be summarized in the following steps:

    Esterification: Glycerol is reacted with linoleic acid in the presence of a catalyst, such as sulfuric acid, to form the ester bonds. The reaction is typically carried out under reflux conditions to ensure complete esterification.

    Phosphorylation: The esterified glycerol is then reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl3) or phosphoric acid, to introduce the phosphate group. This reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, can be integrated into the production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The linoleic acid residues can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form saturated derivatives. This reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines

Major Products Formed

    Oxidation: Hydroperoxides, epoxides

    Reduction: Saturated fatty acid derivatives

    Substitution: Phosphorylated derivatives with various functional groups

Scientific Research Applications

Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate has diverse applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and phosphorylation reactions. Its unique structure makes it a valuable tool for investigating reaction mechanisms and kinetics.

    Biology: The compound is studied for its role in cell membrane structure and function. The linoleic acid residues are essential components of phospholipids, which are critical for maintaining cell membrane integrity and fluidity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. The compound’s ability to modulate lipid metabolism and inflammation makes it a candidate for treating conditions such as cardiovascular diseases and inflammatory disorders.

    Industry: It is used in the formulation of emulsifiers and surfactants. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.

Mechanism of Action

The mechanism of action of Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate involves its interaction with cell membranes and enzymes. The compound integrates into the lipid bilayer of cell membranes, where it can influence membrane fluidity and permeability. Additionally, the linoleic acid residues can be metabolized by enzymes such as lipases and phospholipases, leading to the production of bioactive lipid mediators that regulate various cellular processes, including inflammation and signal transduction.

Comparison with Similar Compounds

Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate can be compared with other similar compounds, such as:

    Sodium (2R)-2-hydroxy-3-{[(9Z)-9-octadecenoyloxy]propyl hydrogen phosphate: This compound contains oleic acid instead of linoleic acid, resulting in different chemical and biological properties.

    Sodium (2R)-2,3-bis{[(9Z,12E)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate: The presence of trans double bonds in the linoleic acid residues can significantly alter the compound’s reactivity and interaction with biological systems.

    Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyloxy]propyl hydrogen phosphate: This compound has a similar structure but may differ in the position and configuration of the double bonds, affecting its chemical behavior and biological activity.

Properties

IUPAC Name

sodium;[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-;/t37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYNPOZOTCNQKB-DKSSBCNHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677124
Record name Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322647-62-1
Record name Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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